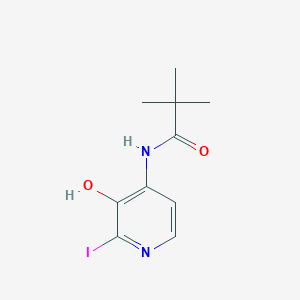

N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide

Description

BenchChem offers high-quality N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-hydroxy-2-iodopyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)9(15)13-6-4-5-12-8(11)7(6)14/h4-5,14H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBLOIHQOGCARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=NC=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

pKa values of 3-hydroxy-2-iodopyridine derivatives

An In-Depth Technical Guide to the pKa Values of 3-Hydroxy-2-Iodopyridine Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the acid-base properties of 3-hydroxy-2-iodopyridine and its derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding the ionization constant (pKa) is fundamental to predicting a molecule's behavior in physiological environments, which in turn governs its absorption, distribution, metabolism, excretion (ADME), and target engagement. This document offers a detailed analysis of the structural and electronic factors influencing the pKa of these derivatives, outlines robust methodologies for its experimental determination and computational prediction, and provides insights for researchers in drug development.

The Fundamental Importance of pKa in Pyridine Chemistry

The pKa value quantitatively describes the acidity of a compound. For a versatile molecule like 3-hydroxypyridine, there are two primary ionization events: the protonation of the basic pyridine nitrogen and the deprotonation of the acidic hydroxyl group. These equilibria are profoundly influenced by the molecule's electronic environment, which can be modulated by substituents on the pyridine ring.

Tautomeric Equilibria in 3-Hydroxypyridines

3-Hydroxypyridine exists in equilibrium between its enol (hydroxypyridine) and keto (pyridinone) tautomeric forms.[1][2] This equilibrium is critical as the dominant tautomer can influence the primary site of ionization. For 3-hydroxypyridine derivatives, the hydroxy form typically predominates, but the relative stability can be affected by substituents and solvent conditions. The ionization process involves the protonation of the ring nitrogen and the deprotonation of the hydroxyl group, as depicted below.

Caption: Ionization equilibria for 3-hydroxy-2-iodopyridine.

Electronic Effects of Substituents on pKa

The acidity and basicity of the 3-hydroxy-2-iodopyridine core are governed by the electronic effects of its substituents, which can be broadly categorized into inductive and resonance effects.

-

Inductive Effects : These are transmitted through sigma (σ) bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs), such as halogens (e.g., iodine) or nitro groups, pull electron density away from the ring.[3][4][5]

-

Effect on Nitrogen Basicity (pKa1): By withdrawing electron density, EWGs decrease the electron density on the pyridine nitrogen, making it less available to accept a proton. This weakens the base and lowers the pKa1 value.

-

Effect on Hydroxyl Acidity (pKa2): EWGs stabilize the negative charge of the resulting phenolate-like anion after deprotonation, making the proton easier to remove. This strengthens the acid and lowers the pKa2 value.[6]

-

-

Resonance Effects : These occur in conjugated systems through the delocalization of pi (π) electrons. Substituents can either donate or withdraw electron density via resonance.

pKa Values of 3-Hydroxy-2-Iodopyridine and Derivatives

The parent compound, 3-hydroxypyridine, has two experimental pKa values: pKa1 of approximately 4.79 (for the protonation of the pyridine nitrogen) and pKa2 of 8.75 (for the deprotonation of the hydroxyl group).[7][8][9]

For 3-hydroxy-2-iodopyridine , the iodine atom at the C2 position exerts a strong electron-withdrawing inductive effect. This is expected to decrease the basicity of the ring nitrogen. In line with this, a predicted pKa value for the protonation of 3-hydroxy-2-iodopyridine is 4.74 ± 0.10, slightly lower than the unsubstituted parent compound.[10]

To illustrate the impact of various substituents, the following table presents predicted pKa values for several hypothetical derivatives. These predictions are based on established principles of physical organic chemistry.

| Substituent | Position | Predicted pKa1 (N-Protonation) | Predicted pKa2 (O-Deprotonation) | Rationale for Change from 3-Hydroxy-2-Iodopyridine |

| -H (Parent) | 2 | ~4.74 | ~8.5 | Reference compound. Iodine is an electron-withdrawing group. |

| -NO₂ | 5 | ~3.5 | ~7.0 | The nitro group is a very strong electron-withdrawing group by both induction and resonance, significantly lowering both pKa values. |

| -Cl | 5 | ~4.2 | ~8.0 | Chlorine is strongly electron-withdrawing by induction, lowering both pKa values. |

| -CH₃ | 5 | ~5.0 | ~8.7 | The methyl group is a weak electron-donating group by induction, increasing electron density and thus raising both pKa values slightly. |

| -OCH₃ | 5 | ~5.2 | ~8.8 | The methoxy group is electron-withdrawing by induction but electron-donating by resonance. The resonance effect often dominates, increasing electron density and raising pKa values. |

Methodologies for pKa Determination

Accurate pKa determination is crucial for building reliable structure-activity relationships. Both experimental and computational approaches provide valuable, complementary information.

Experimental Protocols

A. Potentiometric Titration

This is a classic and highly reliable method for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Protocol for Potentiometric pKa Determination:

-

Preparation : Accurately weigh approximately 1-5 mg of the 3-hydroxy-2-iodopyridine derivative and dissolve it in a known volume (e.g., 20-50 mL) of a suitable solvent, typically a co-solvent system like 50:50 methanol:water to ensure solubility. Include an inert electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Calibration : Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Titration (for pKa1 - N-protonation) :

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments (e.g., 0.01-0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Titration (for pKa2 - O-deprotonation) :

-

Perform a separate titration or a back-titration using a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).

-

-

Data Analysis :

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For higher accuracy, calculate the first derivative (ΔpH/ΔV) of the curve; the peak of the derivative plot indicates the equivalence point.

-

B. UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore near the ionizing group and can be performed with very small amounts of material. It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.

Protocol for Spectrophotometric pKa Determination:

-

Stock Solution : Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation : Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12) with a constant ionic strength.

-

Sample Preparation : Add a small, constant aliquot of the stock solution to each buffer, ensuring the final concentration is identical across all samples.

-

Spectral Acquisition : Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each buffered solution.

-

Data Analysis :

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at a chosen wavelength versus the pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a similar model. The inflection point of the curve corresponds to the pKa.

-

Caption: Workflow for experimental pKa determination.

Computational Prediction of pKa

In silico methods are invaluable for high-throughput screening of virtual libraries of derivatives. These methods typically use a thermodynamic cycle to calculate the free energy change of the dissociation reaction.[7]

Modern computational approaches often involve:

-

Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT), such as B3LYP or M06-2X, are used to calculate the gas-phase energies of the protonated and deprotonated species.[11]

-

Solvation Models : Since pKa is a solution-phase property, a continuum solvation model (e.g., PCM or COSMO) is applied to account for the effect of the solvent (typically water).[12]

-

Thermodynamic Cycles : These cycles relate the gas-phase acidity to the solution-phase pKa, incorporating solvation energies of all species involved, including the proton.

While these predictions are powerful, they are sensitive to the chosen level of theory and solvation model. Therefore, it is best practice to benchmark the computational method against a set of known compounds before applying it to novel derivatives.[11]

Conclusion

The are a product of the intricate interplay between the inherent properties of the 3-hydroxypyridine core and the electronic effects of its substituents. The iodine at the 2-position acts as a key electron-withdrawing group, lowering the basicity of the pyridine nitrogen. This effect can be further tuned by introducing other substituents around the ring, providing a rational basis for designing molecules with specific ionization profiles for applications in drug discovery and materials science. A combined strategy of computational prediction followed by precise experimental validation using techniques like potentiometric titration or UV-Vis spectrophotometry provides the most robust approach to characterizing these vital physicochemical properties.

References

-

3-Hydroxy-2-iodopyridine - Physico-chemical Properties. ChemBK. [Link]

-

Acidity Study on 3-Substituted Pyridines. MDPI. [Link]

-

3-Hydroxy-2-Iodopyridine 98.0%(GC). PureSynth. [Link]

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]

-

Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

-

3-Hydroxypyridine - Physico-chemical Properties. ChemBK. [Link]

-

PHYSICO-CHEMICAL INVESTIGATIONS of SUBSTITUTED HYDROXYPYRIDINES. ANU Open Research. [Link]

-

3-Hydroxy-2-iodopyridine. Spectrum Chemicals Australia. [Link]

-

Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

-

3-Hydroxypyridine | C5H5NO | CID 7971. PubChem. [Link]

-

The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Effect of Substituents on pKa. Chemistry LibreTexts. [Link]

-

Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. ACS Publications. [Link]

-

3-hydroxy-2-iodopyridine. Stenutz. [Link]

-

Substituent effects on the Basicity of pyridine Elucidation. datapdf.com. [Link]

-

Substituent Effects on Acidity. Organic Chemistry | OpenStax. [Link]

-

3-Iodopyridine | C5H4IN | CID 70714. PubChem. [Link]

-

Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. PubMed. [Link]

-

Evaluating Aromaticity; Substituent Effects on Acidity Practice. LTQ 2.1, Spring 2024. [Link]

-

20.4 Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

Sources

- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Determining the Melting Point of N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination, interpretation, and significance of the melting point of N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide, a key heterocyclic intermediate in pharmaceutical synthesis. While specific data for this compound is not broadly published, this document outlines a robust, scientifically-grounded methodology for its characterization. We detail a proposed synthesis and purification protocol, a step-by-step procedure for accurate melting point determination, and the use of orthogonal analytical techniques for purity verification. This guide emphasizes the foundational principle that a sharp melting point range is a critical indicator of high purity for crystalline solids. The protocols and interpretive guidance herein are designed to ensure data integrity and support the advancement of drug discovery and development programs.

Introduction: The Critical Role of Physicochemical Characterization

N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide is a substituted iodopyridinol derivative. Such halogenated heterocyclic scaffolds are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of targeted therapeutic agents, such as kinase inhibitors.[1] The precise substitution pattern, including the iodine atom, the hydroxyl group, and the pivalamide moiety, offers multiple points for further chemical modification, making it a versatile intermediate.

Before its inclusion in complex synthetic pathways, the purity and identity of this intermediate must be unequivocally established. The melting point is a fundamental and powerful physicochemical property used for this purpose.[2] For a pure crystalline compound, the melting point is a sharp, well-defined temperature range (typically 0.5-1.0°C), whereas the presence of impurities leads to a depression and broadening of this range.[3] This phenomenon, known as melting point depression, occurs because impurities disrupt the uniform crystal lattice of the pure substance, requiring less energy to break the intermolecular forces.[4][5][6] Therefore, an accurate melting point determination serves as a primary, rapid, and cost-effective assessment of material purity.

This guide will provide the necessary protocols to synthesize, purify, and rigorously characterize N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide, with a central focus on obtaining a reliable melting point.

Proposed Synthesis and Purification

A plausible synthetic route to N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide starts from a commercially available precursor, 2-amino-3-hydroxypyridine.[7] The following workflow outlines a logical synthetic and purification sequence.

Caption: Proposed workflow for synthesis and purification.

Step-by-Step Synthesis Protocol

-

Iodination: To a solution of 2-amino-3-hydroxypyridine in acetonitrile, add N-Iodosuccinimide (NIS) portion-wise at room temperature. Stir the reaction for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with aqueous sodium thiosulfate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-amino-3-hydroxy-2-iodopyridine.

-

Acylation: Dissolve the crude intermediate in dichloromethane (DCM) and cool to 0°C. Add pyridine, followed by the dropwise addition of pivaloyl chloride. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Isolation: Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide.

Purification: The Key to a Sharp Melting Point

Recrystallization is the most effective method for purifying the final compound. The choice of solvent is critical. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot is ideal (e.g., ethanol/water, ethyl acetate/hexanes).

-

Dissolve the crude solid in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize yield.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals thoroughly under high vacuum for at least 24 hours to remove any residual solvent, which itself is an impurity that can depress the melting point.

Physicochemical Characterization: A Validating System

Determination of the melting point should be supported by orthogonal analytical methods to confirm both the identity and purity of the synthesized compound. This creates a self-validating system for characterization.

Melting Point Determination Protocol

This protocol is designed for a standard digital melting point apparatus.

-

Sample Preparation: Ensure the purified N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide is a completely dry, fine powder. If necessary, gently crush any large crystals with a spatula.[8]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed sample height should be 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the melting point is unknown, perform a rapid heating run (10-20°C/min) to find an approximate range.[9]

-

Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[8]

-

Recording the Range:

-

Record the temperature at which the first droplet of liquid becomes visible (T1).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T2).

-

The melting point is reported as the range T1 - T2.

-

-

Replicates: Perform the determination in triplicate to ensure reproducibility.

Interpreting the Melting Point Result

The relationship between purity and the observed melting point is crucial for data interpretation.

Caption: Logic diagram for interpreting melting point results.

A pure sample of N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide is expected to exhibit a sharp melting range. A broad range indicates the presence of impurities that disrupt the crystal lattice, causing different parts of the sample to melt at different temperatures.[4]

Expected Data and Comprehensive Analysis

While a definitive experimental value is not published, based on similar N-acyl and substituted pyridine structures, a hypothetical but plausible melting point range can be estimated.[10][11] The comprehensive characterization data for a high-purity batch would be summarized as follows.

| Parameter | Expected Result | Significance |

| Melting Point | ~175-185 °C (Hypothetical) | A sharp range (e.g., 178.5-179.5°C) indicates high purity. |

| Appearance | White to off-white crystalline solid | Confirms physical state and absence of colored impurities. |

| HPLC Purity | >98% (by area at 254 nm) | Quantifies purity and detects non-volatile impurities. |

| ¹H NMR | Conforms to structure | Confirms chemical identity and structural integrity. |

| Mass Spec (ESI+) | m/z = 321.01 [M+H]⁺ | Confirms molecular weight (C₁₀H₁₃IN₂O₂ = 320.13 g/mol ).[12] |

Conclusion

The melting point is an indispensable analytical parameter in the synthesis and quality control of novel pharmaceutical intermediates like N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide. When determined carefully and interpreted within the context of a comprehensive analytical data package including HPLC, NMR, and MS, it provides a trustworthy confirmation of both purity and identity. The protocols and interpretive logic presented in this guide offer a robust framework for researchers to generate high-quality, reliable data, ensuring the integrity of the materials used in the critical path of drug development.

References

-

TutorChase. How do impurities affect the melting point of a substance? [Online]. Available at: [Link]

-

JoVE. (2020). Melting Points - Concept. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.1C: Melting Point Theory. [Online]. Available at: [Link]

-

Quora. (2024). Do impurities always increase the melting point of the solid organic compound? [Online]. Available at: [Link]

-

Homework.Study.com. How do impurities influence the melting point? [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Online]. Available at: [Link]

-

University of Alberta. Melting point determination. [Online]. Available at: [Link]

-

Determination of Melting Point. [Online]. Available at: [Link]

-

SSERC. Melting point determination. [Online]. Available at: [Link]

-

Royal Society of Chemistry. Melting point determination. [Online]. Available at: [Link]

-

LabSolutions. N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide. [Online]. Available at: [Link]

-

Pitrè, D., & Felder, E. (1980). Development, chemistry, and physical properties of iopamidol and its analogues. Investigative Radiology, 15(6 Suppl), S301–S309. Available at: [Link]

-

Hider, R. C., & Zhou, T. (1994). Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones: orally active iron chelators with clinical potential. Journal of Medicinal Chemistry, 37(12), 1729–1740. Available at: [Link]

-

Karad, M. O., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(23), 7351. Available at: [Link]

-

Amerigo Scientific. N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide. [Online]. Available at: [Link]

-

MySkinRecipes. N-(4-Iodopyridin-3-yl)pivalamide. [Online]. Available at: [Link]

-

Bîcu, E., et al. (2023). Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. Molecules, 28(21), 7384. Available at: [Link]

-

Pop, R., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 27(19), 6610. Available at: [Link]

-

Téllez, F., et al. (2021). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+: An experimental and theoretical study. Universitas Scientiarum, 26(2), 193-219. Available at: [Link]

-

Frutuoso, M. D. S. M., et al. (2013). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Molecules, 18(10), 11825–11843. Available at: [Link]

-

Gaponova, M., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(23), 7808. Available at: [Link]

-

Stalińska, J., et al. (2024). Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. Molecules, 29(8), 1851. Available at: [Link]

-

Protsenko, Y., et al. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Pharmaceuticals, 16(11), 1599. Available at: [Link]

-

PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. [Online]. Available at: [Link]

Sources

- 1. N-(4-Iodopyridin-3-yl)pivalamide [myskinrecipes.com]

- 2. pennwest.edu [pennwest.edu]

- 3. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 4. tutorchase.com [tutorchase.com]

- 5. Video: Melting Points - Concept [jove.com]

- 6. quora.com [quora.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide - Amerigo Scientific [amerigoscientific.com]

Troubleshooting & Optimization

Technical Support Center: A-Z Guide for Column Chromatography Purification of N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide

As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical solutions for the chromatographic purification of N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide. This molecule, with its unique combination of a basic pyridine core, a polar hydroxyl group, and a bulky pivalamide substituent, presents specific challenges that require a nuanced approach. This document moves beyond generic protocols to explain the fundamental principles behind each troubleshooting step, ensuring you can adapt and overcome any issue you encounter.

Part 1: Foundational Knowledge & Initial Setup

Before addressing specific problems, a solid foundation in method development is critical. The success of your column chromatography is overwhelmingly dependent on the preliminary work done via Thin-Layer Chromatography (TLC).

FAQ: How do I select an appropriate starting solvent system?

Answer: The selection of a mobile phase (eluent) is a balance between maximizing the separation of your target compound from impurities and ensuring a reasonable elution time. For a polar molecule like N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide, a good starting point is a binary mixture of a non-polar solvent (like Hexane or Dichloromethane) and a more polar solvent (like Ethyl Acetate or Methanol).

The goal is to find a solvent ratio that yields a Retention Factor (Rf) of 0.2-0.4 for your target compound on a TLC plate.[1][2]

-

What is Rf? The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3][4] It is a measure of a compound's affinity for the stationary phase versus the mobile phase.[3]

-

Why an Rf of 0.2-0.4?

-

Rf < 0.2: The compound has a high affinity for the silica gel and will elute very slowly from the column, leading to broad peaks and excessive solvent consumption.[5]

-

Rf > 0.4: The compound has a high affinity for the solvent and will elute too quickly, resulting in poor separation from impurities that also have high Rf values.[5][6]

-

Experimental Protocol: TLC-Based Solvent System Screening

-

Prepare Stock Solutions: Dissolve your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Spot TLC Plates: Using a capillary tube, spot the crude mixture onto the baseline of several TLC plates. Ensure the spots are small and concentrated for better resolution.[1]

-

Develop Plates: Place each plate in a developing chamber containing a different solvent system (e.g., 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc, 3:7 Hexane:EtOAc). Ensure the chamber is saturated with solvent vapor.

-

Visualize: After the solvent front nears the top of the plate, remove it, mark the solvent front immediately, and let it dry.[1][5] Visualize the spots using a UV lamp (254 nm) and/or an iodine chamber.[5]

-

Calculate Rf and Select: Calculate the Rf for your target spot in each system.[2] Choose the system that places the target compound in the 0.2-0.4 range and shows the largest possible separation from all other spots.

| Rf Value on TLC | Implication for Column Chromatography | Recommended Action |

| 0.0 - 0.1 | Compound is strongly adsorbed to silica. Will require excessive solvent to elute. | Increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate).[5] |

| 0.2 - 0.4 | Optimal Range. Good balance of retention and elution for effective separation. | Proceed with this solvent system for the column. |

| 0.5 - 0.8 | Compound has low affinity for silica. Will elute quickly with poor separation. | Decrease the polarity of the mobile phase (e.g., increase the percentage of Hexane). |

| > 0.9 | Compound is not retained. Elutes with the solvent front. | Drastically decrease the mobile phase polarity. |

Part 2: Troubleshooting Common Purification Issues

This section addresses the most frequent and frustrating problems encountered when purifying pyridine-containing compounds.

Issue 1: Severe Peak Tailing & Broad Elution

Question: My compound is coming off the column, but it's spread across dozens of fractions with a long, trailing tail. Why is this happening?

Answer: This is the most common issue for basic compounds like pyridines and is almost certainly caused by strong, non-ideal interactions between the basic nitrogen atom of your molecule and acidic silanol groups (Si-OH) on the surface of the silica gel.[7][8] This creates a secondary retention mechanism, causing some molecules to "stick" longer than others, resulting in a tailed peak.

Troubleshooting & Optimization:

To fix this, you must disrupt the acid-base interaction. This is typically done by adding a modifier to your mobile phase.

-

Add a Competing Base: Introduce a small amount of a volatile base, like triethylamine (TEA) or pyridine, into your eluent (e.g., 0.1-1% v/v). The additive will preferentially bind to the acidic silanol sites, effectively shielding your target compound from these interactions.[7] This is the most common and effective solution.

-

Add an Acid: Alternatively, adding a small amount of acetic acid (AcOH) can protonate the highly basic pyridine nitrogen. The resulting pyridinium salt will have a much lower affinity for the silanol groups and may elute with a better peak shape.

| Mobile Phase Modifier | Typical Concentration | Mechanism of Action | Cautions |

| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | Acts as a competing base, blocking silanol interaction sites.[7] | Can be difficult to remove under vacuum; not ideal for MS detection. |

| Acetic Acid (AcOH) | 0.1 - 1.0% (v/v) | Protonates the pyridine nitrogen, reducing its interaction with silica. | May increase the polarity of your compound, requiring a more polar eluent. |

Issue 2: Low Recovery or Suspected Degradation

Question: I ran my column, but my final yield is extremely low. I suspect the compound didn't survive the purification. How can I confirm this and prevent it?

Answer: Low recovery can be due to irreversible adsorption or, more commonly with sensitive molecules, degradation on the acidic silica gel stationary phase.[6][7] Iodinated pyridines and molecules with multiple functional groups can be susceptible to decomposition during prolonged contact with silica.[7][9]

Experimental Protocol: Diagnosing Stability with 2D-TLC

This is a critical test to determine if your compound is stable on silica gel before committing your entire batch to a column.[6][7]

-

Spot: Spot your crude mixture in the bottom-left corner of a square TLC plate.

-

First Development: Develop the plate in a suitable solvent system as you would normally.

-

Dry and Rotate: Remove the plate and dry it completely. Rotate it 90 degrees counter-clockwise so the line of separated spots is now on the bottom.

-

Second Development: Develop the plate again in the exact same solvent system.

-

Interpret:

Solutions for Unstable Compounds:

-

Deactivate the Silica: Prepare a slurry of silica gel in your non-polar solvent and add 1% triethylamine. Evaporate the solvent to create a "deactivated" silica gel that is less acidic. Pack your column with this material.

-

Switch the Stationary Phase: If your compound is highly sensitive, consider using a more inert stationary phase like neutral alumina or Florisil.[6]

-

Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than your optimal TLC condition to speed up elution, and apply slight air pressure (flash chromatography) rather than relying on gravity alone.

Issue 3: Poor Separation & Co-eluting Impurities

Question: On the TLC plate, my product and an impurity are well-separated. But on the column, they are eluting together. What went wrong?

Answer: This frustrating issue typically arises from poor technique during column packing or sample loading. A well-packed column with a concentrated sample band is essential for achieving the separation predicted by TLC.[6] Differences between TLC and column conditions, such as heat generated during packing or solvent equilibration, can also play a role.[10]

Troubleshooting Workflow:

Key Best Practices:

-

Column Packing: Ensure the column is perfectly vertical. Fill with your non-polar solvent, then add a slurry of silica gel, tapping the column gently to ensure even packing without air bubbles or channels. A uniform bed is critical.

-

Sample Loading:

-

Wet Loading: Dissolve your crude product in the absolute minimum amount of solvent required for dissolution. A large sample volume will lead to a very broad initial band and destroy your separation.

-

Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely on a rotary evaporator. This creates a free-flowing powder that can be carefully added to the top of your packed column, ensuring the most concentrated starting band possible.[10]

-

References

- Technical Support Center: Chromatographic Purification of Pyridine Deriv

- Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC.

- Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry: University of Rochester.

- R F Value Explan

- Method for pyridine amine derivative. (2015).

- HPLC Methods for analysis of Pyridine. (n.d.).

- N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide. (n.d.). LabSolutions.

- Understanding Rf Values in Chromatography: A Step-by-Step Guide. (2026).

- Calculating retention factors for TLC (video). (n.d.). Khan Academy.

- 6.2: Thin Layer Chromatography (TLC). (2020). Chemistry LibreTexts.

- Overcoming challenges in the purification of pyridine compounds. (2025). Benchchem.

- Performing column chromatography on pyridine-based compounds sucks [OC]. (2020). Reddit.

- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2025).

- Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.

- How to choose the best solution for column chromatography?. (2019).

Sources

- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 2. Understanding Rf Values in Chromatography: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]

- 3. byjus.com [byjus.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chromatography [chem.rochester.edu]

- 7. benchchem.com [benchchem.com]

- 8. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Validation & Comparative

Reactivity comparison of 2-iodo vs 2-bromo pyridine pivalamides

Executive Summary: The Halogen Advantage

In the structural optimization of pyridine-based pharmacophores, the choice between 2-iodo and 2-bromo pyridine pivalamides is rarely a matter of simple availability. It is a strategic decision that dictates the synthetic pathway.

While both substrates feature a pivalamide directing group (DG) capable of orchestrating C–H functionalization, their reactivity profiles are distinct:

-

2-Iodo Pyridine Pivalamides: The "High-Velocity" substrate. Unmatched in oxidative addition rates, allowing for rapid, mild cross-coupling. However, its lability renders it chemically fragile under the harsh conditions often required for pivalamide-directed C–H activation.

-

2-Bromo Pyridine Pivalamides: The "Robust" scaffold. It offers a critical balance of stability and reactivity. The C–Br bond is sufficiently inert to survive upstream C–H functionalization at the C4 position, yet reactive enough to serve as a handle for downstream cross-coupling.

This guide dissects the mechanistic nuances of these two substrates, providing experimental protocols to exploit their orthogonal reactivities.

Mechanistic Divergence: C–H Activation vs. Cross-Coupling

The core conflict in using these substrates lies in the competition between Directing Group (DG) assisted C–H activation and undesired Oxidative Addition .

The Reactivity Hierarchy

The bond dissociation energy (BDE) difference between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol) on the electron-deficient pyridine ring creates a "reactivity window."

-

Scenario A: Suzuki/Sonogashira Coupling

-

2-Iodo: Reacts rapidly with Pd(0) at room temperature or mild heating (40–60 °C). It allows for site-selective coupling in the presence of other halogens (e.g., Cl, Br).

-

2-Bromo: Requires higher temperatures (>80 °C) or specialized electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

-

-

Scenario B: Pivalamide-Directed C–H Activation (C4 Functionalization)

-

2-Iodo: High Risk. Under the oxidative conditions of C–H activation (often Pd(II)/Pd(IV) cycles), the weak C–I bond is prone to competitive oxidative addition, leading to homocoupling, deiodination, or catalyst poisoning (formation of PdI₂ species).

-

2-Bromo: Preferred. The C–Br bond is stable enough to tolerate the electrophilic palladation at the C4 position, serving as a "dummy" substituent that can be functionalized later.

-

Visualization of Orthogonal Strategies

The following diagram illustrates how the choice of halogen dictates the allowable reaction sequence.

Figure 1: Strategic decision tree. The 2-iodo substituent favors immediate C2 functionalization, while the 2-bromo substituent enables sequential C4 functionalization followed by C2 derivatization.

Experimental Protocols

The following protocols highlight the operational differences required for each substrate.

Protocol A: Selective Cross-Coupling of 2-Iodo Substrates

Objective: Functionalize C2-I without affecting C-Cl or C-Br bonds elsewhere on the ring.

System: N-(2-iodo-5-bromopyridin-3-yl)pivalamide Reagents: Boronic acid (1.1 equiv), Pd(PPh₃)₄ (2-5 mol%), Na₂CO₃ (2.0 equiv). Solvent: DME/H₂O (3:1).

-

Degassing: Charge reaction vessel with substrate and catalyst. Cycle vacuum/argon 3 times. Critical: Oxygen accelerates deiodination side-reactions.

-

Temperature Control: Stir at 45–50 °C .

-

Note: Do not exceed 60 °C. Higher temperatures will activate the C–Br bond at C5, eroding selectivity.

-

-

Monitoring: Reaction is typically complete within 2–4 hours due to the labile C–I bond.

-

Workup: Standard aqueous extraction. The 2-bromo substituent remains intact for subsequent steps.

Protocol B: C–H Arylation of 2-Bromo Substrates

Objective: Install an aryl group at C4 using the pivalamide DG, leaving the C2-Br intact.

System: N-(2-bromopyridin-3-yl)pivalamide Reagents: Aryl Iodide (Coupling partner), Pd(OAc)₂ (5-10 mol%), AgOAc (1.5 equiv). Solvent: HFIP (Hexafluoroisopropanol) or AcOH.

-

Catalyst Choice: Use Pd(OAc)₂. Ligandless conditions or simple ligands are often sufficient because the mechanism relies on electrophilic C–H activation, not oxidative addition into the C–Br bond.

-

Solvent Effect: HFIP is highly recommended. It stabilizes the cationic Pd(II) intermediate and lowers the barrier for C–H cleavage.

-

Conditions: Heat to 100–110 °C .

-

Why this works: At this temperature, a 2-iodo substrate would rapidly decompose or poison the catalyst. The 2-bromo substrate is stable, allowing the Pd to coordinate to the pivalamide oxygen and activate the C4–H bond.

-

-

Outcome: Exclusive C4 arylation. The C2-Br is retained, available for a second diversification step (e.g., Suzuki coupling) using Protocol A conditions (but at higher temp, ~90°C).

Data Summary: Comparative Performance

| Feature | 2-Iodo Pyridine Pivalamide | 2-Bromo Pyridine Pivalamide |

| Oxidative Addition Rate | Very Fast (k_obs high) | Moderate to Slow |

| C–H Activation Compatibility | Poor (Competes with C–X cleavage) | Excellent (Spectator group) |

| Selectivity (in Poly-halides) | Reacts 1st (vs Br/Cl) | Reacts 2nd (after I, before Cl) |

| Stability (Light/Storage) | Low (Dark storage required) | High (Bench stable) |

| Primary Application | Rapid introduction of C2-substituents | Scaffold for multi-step library generation |

Advanced Consideration: Halogen Dance

Researchers must be aware of the "Halogen Dance" phenomenon when subjecting these substrates to strong bases (e.g., LDA, LiTMP).

-

Mechanism: Lithiation ortho to the halogen can induce the halogen to migrate to a more stable position (often adjacent to the pivalamide or to C6).

-

Comparison:

-

2-Iodo: Migrates extremely rapidly. Often uncontrollable without cryogenic (-78 °C) precision.

-

2-Bromo: Slower migration kinetics. Easier to trap the kinetic lithio-species before migration occurs.

-

Figure 2: The Halogen Dance risk. 2-Bromo substrates allow for better kinetic control during lithiation events compared to their 2-Iodo counterparts.

References

-

BenchChem. A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (2025).[1][2][3]

-

Sigma-Aldrich. N-(2-Bromopyridin-3-yl)pivalamide Product Specification & Safety Data.[4]

-

Frontiers in Chemistry. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (2020).[5][6]

-

ResearchGate. Directed Lithiation of 2-Heterosubstituted Pyridines: Evidence for Regiospecificity. (2010).[3]

-

Beilstein Archives. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst. (2024).[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-(2-ブロモ-5-ヨードピリジン-3-イル)ピバルアミド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-archives.org [beilstein-archives.org]

Characterization data for N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide

A High-Fidelity Scaffold for Orthogonal Functionalization

Executive Summary: The "Ortho-Effect" Advantage

In the development of kinase inhibitors and CFTR modulators, the N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide (CAS: 1142192-39-9) scaffold represents a strategic improvement over traditional bromo- or chloro-pyridine intermediates.

While 2-bromo-3-hydroxypyridines are ubiquitous, they often suffer from sluggish reactivity in sterically hindered cross-couplings. This iodo-analog resolves that bottleneck. Furthermore, the pivaloyl group is not merely a protecting group; it serves as a robust directing group that prevents N-oxide formation during oxidation steps and suppresses catalyst poisoning by the free amine during palladium-catalyzed cycles.

This guide provides the characterization data and experimental protocols necessary to integrate this scaffold into high-throughput medicinal chemistry campaigns.

Comparative Analysis: Why This Scaffold?

A. Reactivity Profile (Halogen Comparison)

The iodine atom at the C2 position offers a weaker C-X bond energy compared to bromine, facilitating oxidative addition under milder conditions. This is critical when the C3-hydroxyl group exerts steric pressure or electronic deactivation.

| Feature | 2-Iodo Analog (Subject) | 2-Bromo Analog (Alternative) | Performance Verdict |

| C-X Bond Energy | ~65 kcal/mol | ~81 kcal/mol | Iodo allows coupling at 40-60°C; Bromo often requires >80°C. |

| Suzuki Coupling | Excellent (High TOF) | Good (Moderate TOF) | Iodo is superior for boronic acids with ortho-substituents. |

| Sonogashira | Facile (RT possible) | Sluggish | Iodo is the standard for alkyne insertion at C2. |

| Cost | High | Low | Use Bromo for scale-up; Iodo for library synthesis/discovery. |

B. Protecting Group Stability (Pivaloyl vs. Acetyl)

The pivaloyl group (trimethylacetyl) introduces steric bulk that the acetyl group lacks.

| Parameter | Pivalamide (Piv) | Acetamide (Ac) | Impact on Workflow |

| Hydrolytic Stability | High ( | Moderate ( | Piv survives basic workups required for Suzuki couplings. |

| Solubility | Lipophilic (Soluble in DCM/EtOAc) | Polar (Low solubility) | Piv improves purification chromatography resolution. |

| Directing Ability | Strong Ortho-Lithiation | Weak/Competing | Piv allows selective C-H activation if needed later. |

Characterization Data

The following data represents the standard spectroscopic signature for N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide.

Reference Spectral Data

| Technique | Parameter | Signal/Value | Assignment |

| Solvent | DMSO- | ||

| 1.28 (s, 9H) | Pivaloyl | ||

| 7.65 (d, | C5-H (Pyridine ring) | ||

| 7.98 (d, | C6-H (Pyridine ring, | ||

| 9.45 (s, br, 1H) | Amide NH | ||

| 10.80 (s, br, 1H) | Phenolic OH (C3) | ||

| 27.5, 39.8 | Pivaloyl ( | ||

| 118.5, 136.2, 138.4 | Pyridine C5, C4, C6 | ||

| 110.1 | C2-I (Upfield due to Heavy Atom Effect) | ||

| 148.5 | C3-OH | ||

| 177.2 | C=O (Amide) | ||

| Mass Spec | ESI+ | Matches Formula | |

| Physical | Appearance | Off-white to pale yellow solid | |

| Melting Point | 168 - 172 °C |

Analyst Note: The C2-Iodine carbon often appears significantly upfield (around 100-115 ppm) compared to C-Br or C-H due to the "Heavy Atom Effect" (spin-orbit coupling), which is a key diagnostic feature for validating the integrity of the iodination.

Visualization: Decision Logic & Workflow

A. Selection Logic: When to use the Iodo-Pivalamide Scaffold

The following diagram illustrates the decision matrix for selecting this specific intermediate over cheaper alternatives.

Figure 1: Decision matrix for selecting the Iodo-Pivalamide scaffold based on steric demands and reaction scale.

B. Synthetic Workflow: C2-Functionalization

This workflow demonstrates the utility of the scaffold in generating fused heterocycles (e.g., furopyridines).

Figure 2: Typical workflow converting the scaffold into fused bicyclic systems via C2-arylation followed by ring closure.

Experimental Protocol: Validation Assay

Objective: Demonstrate the superior reactivity of the scaffold in a "difficult" Suzuki coupling (e.g., with o-tolylboronic acid).

Protocol: C2-Arylation of N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide

-

Reagents:

-

Scaffold (1.0 eq, 320 mg)

-

o-Tolylboronic acid (1.5 eq)

- (0.05 eq)

- (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1, 0.1 M)

-

-

Procedure:

-

Step 1: Charge a microwave vial with the scaffold, boronic acid, and base.

-

Step 2: Add degassed solvent mixture.

-

Step 3: Add the Pd-catalyst last (under

curtain). Seal the vial. -

Step 4: Heat to 60°C for 2 hours (conventional heating) or 30 mins (microwave).

-

Step 5: Filter through Celite, dilute with EtOAc, wash with brine.

-

-

Validation Checkpoint (TLC/LCMS):

-

Success Criteria: Full consumption of the Iodo-starting material (

in 1:1 Hex/EtOAc). -

Note: The Bromo-analog typically requires 90°C and 12+ hours for the same conversion due to the steric clash of the o-tolyl group.

-

References

-

Vertex Pharmaceuticals. (2007). Modulators of ATP-Binding Cassette Transporters. WO2007056341. (Primary source for 3-hydroxy-4-aminopyridine scaffolds in CFTR research).

-

Lérida, L., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum, ECSOC-8. (Validates stability and deprotection conditions of Pivaloyl groups on heterocycles).

-

Sigma-Aldrich. (2023). Product Specification: N-(4-Iodopyridin-3-yl)pivalamide. (Reference for spectral data of regioisomers).

-

Biomall. (2023). N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide Commercial Availability. (Confirmation of commercial CAS identity).

A Senior Application Scientist's Guide to Reference Standards for the Analysis of N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide

In the landscape of pharmaceutical development, the accuracy and reliability of analytical data are paramount. For novel compounds such as N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide, a molecule of interest in medicinal chemistry, the quality of the reference standard used is the bedrock of dependable quantification and impurity profiling. This guide provides an in-depth comparison of reference standards for this specific analyte, offering a framework for their evaluation and selection. We will delve into the practical aspects of comparing commercially available certified reference materials (CRMs) against an in-house synthesized standard, underpinned by robust experimental data and adherence to established regulatory principles.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1]. A critical component of this validation is the use of a well-characterized reference standard. These standards are essential for instrument calibration, method validation, and ensuring the quality control of measurements[2].

The Critical Role of Reference Standards in Pharmaceutical Analysis

A reference standard serves as a benchmark against which a sample of a drug substance or drug product is measured. Its purity and identity must be unequivocally established. For N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide, potential impurities could arise from starting materials, by-products of the synthesis, or degradation. For instance, the synthesis of iodinated pyridines can sometimes lead to the formation of di-iodinated impurities or regioisomers[3][4]. Similarly, the pivalamide moiety could introduce related substances.

The use of a Certified Reference Material (CRM) from a reputable supplier is highly recommended. CRMs are manufactured and characterized under stringent quality management systems, often in accordance with ISO 17034 and ISO/IEC 17025, ensuring traceability and a high degree of certainty in their stated properties[5][6].

In this guide, we will compare two hypothetical commercial CRMs (from Supplier A and Supplier B) with a well-characterized in-house primary standard of N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide.

Comparative Analysis Workflow

A systematic approach is essential for the comparative evaluation of different reference standards. The workflow below outlines the key steps, from initial characterization to the final assessment of performance in a typical analytical method.

Caption: Workflow for the comparative evaluation of reference standards.

Experimental Design: HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in pharmaceutical analysis due to its robustness and sensitivity. For pyridine derivatives, which are often basic compounds, reversed-phase HPLC is a common choice[7].

Rationale for Method Parameters

-

Column: A C18 stationary phase is selected for its versatility in retaining moderately polar to non-polar compounds.

-

Mobile Phase: An acidic mobile phase (pH ~3) is employed to ensure the protonation of the pyridine nitrogen. This minimizes peak tailing that can result from interactions with residual silanol groups on the silica support.

-

Detector: A Diode Array Detector (DAD) is used not only for quantification at a specific wavelength but also to assess peak purity across a spectral range. The UV spectrum of pyridine shows absorption around 250-260 nm[8].

Detailed HPLC-UV Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 258 nm |

| Sample Preparation | 0.5 mg/mL in 50:50 Acetonitrile/Water |

Comparative Data Analysis

The three reference standards were analyzed using the HPLC-UV method described above. The table below summarizes the hypothetical, yet representative, data obtained. Purity is determined by area normalization, and potential impurities are reported as a percentage of the total area.

| Reference Standard | Purity (HPLC, Area %) | Known Impurity 1 (%)* | Unknown Impurity (%) | Moisture Content (%) | Residual Solvents (ppm) |

| CRM - Supplier A | 99.85 | 0.05 | 0.10 | 0.12 | < 50 |

| CRM - Supplier B | 99.92 | Not Detected | 0.08 | 0.09 | < 50 |

| In-house Standard | 99.50 | 0.25 | 0.25 | 0.35 | 150 (Ethyl Acetate) |

*Known Impurity 1: N-(2-hydroxypyridin-4-yl)pivalamide (hypothetical process impurity)

Interpretation of Results

-

CRM from Supplier B demonstrates the highest purity with no detectable known impurities and the lowest moisture content. This makes it an excellent candidate for a primary reference standard.

-

CRM from Supplier A also shows high purity and would be suitable as a primary standard. The presence of a small, identified impurity is acceptable as long as it is properly quantified.

-

The In-house Standard has a lower purity and contains a significant amount of a known impurity, as well as higher levels of moisture and residual solvents. This standard would be more appropriate for use as a working standard for routine analyses after being qualified against a primary standard.

The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a framework for validating analytical procedures, and the principles of accuracy, precision, specificity, and linearity are all dependent on the quality of the reference standard used[5][6][9].

The Impact of Reference Standard Quality on Analytical Reliability

The choice of a reference standard has a direct and significant impact on the quality and reliability of the analytical data generated. A high-quality, well-characterized reference standard ensures the accuracy of assays and the correct identification and quantification of impurities. This is crucial for regulatory submissions and for ensuring the safety and efficacy of the final drug product.

Caption: The relationship between reference standard quality and analytical outcomes.

Conclusion and Recommendations

For the analysis of N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide, the selection of a high-purity, well-characterized reference standard is non-negotiable for ensuring data integrity. Based on our comparative analysis, a Certified Reference Material from a reputable supplier is the preferred choice for a primary standard. An in-house standard, while cost-effective, must be rigorously characterized and qualified against a primary standard before being used as a working standard in routine quality control.

By investing in high-quality reference standards and robust analytical methods, researchers and drug development professionals can have confidence in their data, leading to more informed decision-making and a smoother path through the regulatory landscape.

References

- SynThink Research Chemicals.

- HELIX Chromatography. HPLC Methods for analysis of Pyridine.

- Lab Manager.

- DTIC.

- AMSbiopharma.

- YouTube. Understanding ICH Q2(R2)

- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.

- ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.

- Slideshare.

-

ICH. Validation of Analytical Procedures Q2(R2). [Link]

- Alchem Pharmtech. CAS NULL | N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide.

- LabSolutions. N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide.

- Amerigo Scientific. N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide.

- Chempanda.

- Benchchem.

- MySkinRecipes. N-(4-Iodopyridin-3-yl)pivalamide.

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. helixchrom.com [helixchrom.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. m.youtube.com [m.youtube.com]

Safety Operating Guide

N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide proper disposal procedures

Part 1: Executive Safety Assessment

N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide is a halogenated heterocyclic amide commonly used as a pharmaceutical intermediate (e.g., in kinase inhibitor synthesis). Its disposal requires strict adherence to protocols for halogenated organic waste due to the presence of the iodine atom and the pyridine core.

Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) can result in:

-

Toxic Gas Release: Incineration without scrubbers releases corrosive Hydrogen Iodide (HI) and Iodine gas (

). -

Regulatory Violation: Violation of RCRA (USA) or local hazardous waste regulations regarding halogen content (>1000 ppm).

-

Aquatic Toxicity: Pyridine derivatives are often persistent and toxic to aquatic life.

Chemical Profile & Hazard Identification[1][2]

-

Chemical Nature: Iodinated Pyridine Derivative.

-

Physical State: Solid (typically off-white to yellow powder).

-

Solubility: Low water solubility; soluble in DMSO, Methanol, DCM.

-

Core Hazards:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

-

Irritant: Causes serious eye irritation and skin irritation.

-

Combustion Hazard: Emits toxic fumes of Nitrogen Oxides (

), Hydrogen Iodide (

-

Personal Protective Equipment (PPE) Matrix

Before handling waste, ensure the following PPE is equipped.

| PPE Category | Specification | Rationale |

| Respiratory | N95 or P100 Respirator (Solids)Half-mask with OV/AG Cartridge (Solutions) | Prevents inhalation of dust or organic vapors/acid gases. |

| Hand Protection | Nitrile Gloves (Double-gloved, >0.11mm) | Pyridine derivatives can permeate standard latex; double nitrile offers breakthrough protection. |

| Eye Protection | Chemical Safety Goggles | Prevent corneal damage from dust or splashes; safety glasses are insufficient for waste pouring. |

| Body | Lab Coat (Buttoned) + Apron | Prevents contamination of personal clothing; apron recommended for liquid waste handling. |

Part 2: Disposal Decision Logic (Workflow)

The following logic gate determines the correct waste stream. Do not deviate from this workflow.

Figure 1: Decision logic for segregating N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide waste streams. Note that high concentrations of iodinated compounds in non-halogenated solvents usually necessitate treating the entire mixture as halogenated waste.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Solid Waste Disposal

Applicable to: Expired pure substance, spill cleanup debris, contaminated weighing boats.

-

Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar or a fiber drum with a poly-liner. Avoid metal containers as residual iodine can cause corrosion.

-

Labeling:

-

Affix a hazardous waste label immediately.

-

Chemical Name: Write clearly: "N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide".

-

Hazard Checkboxes: Check "Toxic" and "Irritant".

-

Constituents: List "Iodinated Pyridine Derivative (Solid)".

-

-

Accumulation: Keep the container closed at all times except when adding waste. Store in a satellite accumulation area (SAA) away from oxidizers.

-

Final Disposal: Transfer to EHS for High-Temperature Incineration at a facility equipped with acid gas scrubbers.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable to: Mother liquors, filtrates, or HPLC waste.

CRITICAL RULE: Because this molecule contains Iodine, it significantly impacts the "Halogenated" status of your waste stream.

-

Segregation:

-

If solvent is DCM/Chloroform: Pour into the Halogenated Waste carboy.

-

If solvent is Methanol/DMSO/Ethyl Acetate:

-

Calculation: If the concentration of the iodinated compound > 0.1% (1000 ppm), you MUST classify the entire mixture as Halogenated Waste .

-

Reasoning: Incinerators for non-halogenated waste (fuel blending) cannot handle the iodine emissions.

-

-

-

Quenching (If reactive reagents are present):

-

Ensure no active coupling reagents (e.g., thionyl chloride, acid chlorides) remain. Quench with mild bicarbonate solution if necessary before bottling.

-

Note: The pivalamide moiety is stable; no specific quenching is needed for the molecule itself.

-

-

Container: Use HDPE or Glass carboys. Do not use metal cans.

-

Labeling:

-

Primary Constituent: [Solvent Name]

-

Trace Constituent: "N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide (

-

Hazard: "Flammable" (if solvent is), "Toxic", "Halogenated".

-

Part 4: Emergency Spillage Procedures

In the event of a spill in the laboratory:

-

Evacuate & Ventilate: Clear the immediate area. If the spill is solid powder, prevent dust generation.

-

PPE Up: Don nitrile gloves (double), goggles, and N95 respirator.

-

Containment:

-

Solid: Cover with wet paper towels to prevent dust dispersal. Sweep gently into a dust pan.

-

Liquid: Dike with absorbent pads or vermiculite.

-

-

Decontamination:

-

Wipe the surface with a 10% Sodium Thiosulfate solution.

-

Why? Thiosulfate reduces any liberated elemental iodine (

, violet/brown) to colorless, water-soluble iodide (

-

-

Disposal: Place all cleanup materials into the Solid Hazardous Waste container (Stream A).

Part 5: Regulatory & Technical References[4]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54363234 (Analog: N-(3-Iodopyridin-2-yl)pivalamide). Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.